Differentiation by Orthogonal Functional Group Density for Multi-Step Synthesis
The defining feature of 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene is its dense, orthogonal functionalization, enabling a greater number of sequential transformations from a single core compared to simpler analogs. It incorporates two bromine atoms (1.4 mmol bromine per mmol compound) alongside a methoxy and a methylsulfanyl group . In contrast, 1,4-dibromo-2-methoxybenzene (CAS 95970-08-4) lacks the methylsulfanyl handle, limiting its orthogonal functionalization potential . This difference directly impacts synthetic efficiency, requiring fewer separate building blocks to access a target molecule.
| Evidence Dimension | Orthogonal Functional Group Density (Bromine, Methoxy, Thioether) |
|---|---|
| Target Compound Data | Contains 2 Bromine atoms, 1 Methoxy group, 1 Methylsulfanyl group |
| Comparator Or Baseline | 1,4-Dibromo-2-methoxybenzene (CAS 95970-08-4); contains 2 Bromine atoms, 1 Methoxy group |
| Quantified Difference | The target compound possesses an additional orthogonal reactive site (methylsulfanyl group) per molecule. |
| Conditions | Structural analysis |
Why This Matters
This higher functional group density translates to a higher 'synthetic value' per unit mass, as a single intermediate can undergo more sequential, site-selective reactions, streamlining complex molecule construction and potentially reducing the number of overall synthetic steps.
